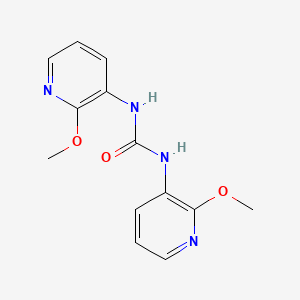

1,3-Bis(2-methoxypyridin-3-yl)urea

Description

Overview of Urea (B33335) Derivatives in Chemical and Biological Research

Urea derivatives represent a cornerstone in medicinal chemistry and drug discovery, a status they have held since the pioneering synthesis of urea by Friedrich Wöhler in 1828, which marked a pivotal moment in the history of organic chemistry. nih.gov The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is a versatile building block in the design of bioactive molecules. nih.govresearchgate.net Its ability to form stable hydrogen bonds with biological targets such as proteins and enzymes is a key determinant of its pharmacological activity. nih.govacs.org

This hydrogen bonding capability, stemming from the hydrogen bond donors (the N-H groups) and the hydrogen bond acceptor (the carbonyl oxygen), allows urea derivatives to mimic peptide bonds and interact with a wide array of biological macromolecules. nih.gov Consequently, the urea moiety is a common feature in numerous clinically approved drugs and compounds under investigation for a wide range of therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory agents. nih.govrsc.org The structural versatility of ureas, allowing for mono-, di-, tri-, or tetra-substitution, provides a rich scaffold for combinatorial chemistry and the systematic exploration of structure-activity relationships (SAR). nih.gov

Importance of Pyridyl-Substituted Chemical Structures in Medicinal Chemistry

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another privileged scaffold in medicinal chemistry. researchgate.net Its presence in a multitude of natural products, vitamins, and FDA-approved drugs underscores its significance. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can influence the solubility, permeability, and binding interactions of the molecule with its biological target. researchgate.net

The incorporation of a pyridine ring into a molecular structure can profoundly impact its pharmacokinetic and pharmacodynamic properties. Pyridyl-substituted compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects. researchgate.netmdpi.com The ability to modify the pyridine ring at various positions allows for fine-tuning of the electronic and steric properties of the molecule, enabling chemists to optimize its biological activity and selectivity. mdpi.com

Rationale for Academic Research on 1,3-Bis(2-methoxypyridin-3-yl)urea and Related Compounds

The academic and industrial interest in This compound stems from the synergistic potential of combining the urea and pyridine scaffolds. The symmetrical nature of this particular molecule, featuring two 2-methoxypyridin-3-yl moieties, suggests a specific spatial arrangement and electronic distribution that could lead to unique biological activities.

While specific research on This compound is not extensively published, the rationale for its investigation can be inferred from studies on structurally related compounds. For instance, various pyridyl ureas have been explored as potent inhibitors of kinases, enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in diseases like cancer. nih.govmdpi.com The urea moiety in these inhibitors often forms key hydrogen bonds within the ATP-binding pocket of the kinase. nih.gov

Furthermore, the methoxy (B1213986) group at the 2-position of the pyridine ring can influence the compound's conformation and electronic properties, potentially enhancing its binding affinity and selectivity for a particular biological target. Research on other methoxy-substituted pyridyl compounds has shown their potential as modulators of various biological processes.

The investigation of This compound is therefore a logical step in the exploration of new chemical space within the domain of heterocyclic ureas. Its synthesis and characterization provide a platform for biological screening to uncover potential therapeutic applications, contributing to the broader understanding of how the interplay between the urea linker and substituted pyridine rings can be harnessed for the development of novel bioactive agents.

Interactive Data Tables

Below are interactive tables summarizing the chemical properties of the title compound and the biological activities of related pyridyl urea derivatives, which underpin the rationale for its study.

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1373223-65-4 |

| Molecular Formula | C13H14N4O3 |

| Molecular Weight | 274.28 g/mol |

Biological Activities of Related Pyridyl Urea Compounds

| Compound Type | Biological Target/Activity | Reference |

|---|---|---|

| Pyridyl Ureas | Anticancer (VEGFR-2 inhibitors) | mdpi.commdpi.com |

| Pyrazolyl-Aryl Ureas | p38 MAP Kinase Inhibitors (Anti-inflammatory) | nih.gov |

| Pyridine-3-carboxamide-6-yl Ureas | DNA Gyrase Inhibitors (Antibacterial) | nih.gov |

| 5-Alkyl-2-urea-Substituted Pyridines | Glucokinase Activators (Antidiabetic) | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2-methoxypyridin-3-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c1-19-11-9(5-3-7-14-11)16-13(18)17-10-6-4-8-15-12(10)20-2/h3-8H,1-2H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVNIRCJSUYMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)NC(=O)NC2=C(N=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Bis 2 Methoxypyridin 3 Yl Urea and Analogous Pyridyl Ureas

Established Synthetic Pathways for Unsymmetrical and Symmetrical Urea (B33335) Derivatives

Traditional methods for synthesizing urea derivatives, including pyridyl ureas, often involve multi-step processes that have been refined over many years.

The reaction between an amine and an isocyanate is a cornerstone of urea synthesis. commonorganicchemistry.comacs.org This method is highly efficient for creating both symmetrical and unsymmetrical ureas. For the synthesis of a symmetrical urea like 1,3-bis(2-methoxypyridin-3-yl)urea, 2-methoxypyridin-3-amine would be reacted with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), to form an isocyanate intermediate in situ. commonorganicchemistry.comnih.gov This isocyanate then reacts with a second molecule of the aminopyridine to yield the final product. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). commonorganicchemistry.com The primary drawback of this approach is the use of hazardous reagents like phosgene and its derivatives. acs.orgbeilstein-journals.org

| Reagent | Description |

| Phosgene | A highly toxic gas, it is a classic reagent for forming isocyanates from amines. |

| Triphosgene | A solid, safer alternative to phosgene that generates phosgene in situ. commonorganicchemistry.com |

| Carbonyldiimidazole (CDI) | A useful, less hazardous substitute for phosgene, though the order of reagent addition is critical to avoid symmetrical urea byproducts. commonorganicchemistry.comnih.gov |

Alternative strategies often begin with functionalizing the pyridine (B92270) ring, followed by reactions to form the urea linkage. For instance, a pyridine derivative can undergo bromination, followed by oxidation and azidation, to produce an acyl azide. This intermediate can then undergo a Curtius rearrangement to form the isocyanate, which is subsequently reacted with an amine. organic-chemistry.org Another approach involves the Hofmann rearrangement of a primary amide, which also proceeds through an isocyanate intermediate. These multi-step sequences offer flexibility in substrate scope but can be less atom-economical.

Atom-Economical and Green Chemistry Approaches in Pyridyl Urea Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods.

A novel, atom-economical approach for the synthesis of pyridine-2-yl substituted ureas involves the direct C-H functionalization of pyridine N-oxides with dialkylcyanamides. wordpress.comrsc.org This method is both solvent- and halide-free, making it an environmentally friendly alternative to classical methods. The reaction typically proceeds with good to high yields and is compatible with a wide range of functional groups on the pyridine ring. rsc.org For 3-substituted pyridine N-oxides, the C-H functionalization occurs regioselectively, yielding ureas with a 5-substituted pyridine-2-yl moiety. wordpress.comrsc.org

Mechanistic studies have shown that the C-H functionalization of pyridine N-oxides with cyanamides is likely acid-catalyzed. rsc.org The proposed mechanism involves the protonation of the cyanamide, which activates it for nucleophilic attack by the pyridine N-oxide. rsc.org This is followed by an intramolecular cyclization and subsequent ring-opening to form the urea product. rsc.org This understanding of the reaction pathway is crucial for optimizing reaction conditions and expanding the scope of this green synthetic method.

Synthesis of Key Precursors and Building Blocks Containing 2-Methoxypyridin-3-yl Moieties

Strategies for Derivatization of 2-Methoxypyridin-3-amine

2-Methoxypyridin-3-amine possesses a primary amino group, which is a versatile handle for various chemical transformations or derivatizations. These modifications are crucial for altering the molecule's physicochemical properties or for building more complex structures. Common derivatization strategies for primary amines include acylation, alkylation, and silylation. libretexts.org

Acylation: This involves the reaction of the amine with an acylating agent like an acid chloride or anhydride. For example, reacting 2-methoxypyridin-3-amine with acetyl chloride in the presence of a base would yield N-(2-methoxypyridin-3-yl)acetamide. Fluorinated anhydrides, such as pentafluoropropionic anhydride, are often used to create derivatives with enhanced volatility for gas chromatography (GC) analysis. jfda-online.com

Alkylation: The amino group can be alkylated using alkyl halides. However, this method can lead to a mixture of mono-, di-, and even tri-alkylated products. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.

Silylation: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the primary amine to replace the active hydrogen with a trimethylsilyl (TMS) group. libretexts.org This derivatization increases the volatility and thermal stability of the compound, making it more suitable for GC-MS analysis. libretexts.org

Reaction with Isocyanates: The primary amine can react with various isocyanates to form unsymmetrical ureas. This is a common method for creating diverse libraries of urea derivatives for biological screening. nih.gov

Fluorescent Labeling: For analytical purposes, especially in high-performance liquid chromatography (HPLC), amines are often derivatized with fluorescent tags. Reagents like o-phthalaldehyde (OPA) or 2,3-naphthalenedialdehyde (NDA) react with primary amines to produce highly fluorescent isoindole derivatives, enabling sensitive detection. libretexts.org

These derivatization techniques are essential for modifying the properties of 2-methoxypyridin-3-amine for various applications, from creating new bioactive molecules to facilitating chemical analysis.

Interactive Data Table: Common Derivatization Reactions for Primary Amines

| Derivatization Type | Reagent Example | Product Type | Purpose |

| Acylation | Acetyl Chloride | Amide | Synthesis, Property Modification |

| Acylation | Pentafluoropropionic Anhydride | Fluoroacyl Amide | GC Analysis Enhancement jfda-online.com |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine | Synthesis |

| Reductive Amination | Acetone, NaBH₃CN | Isopropylamine | Controlled Mono-alkylation |

| Silylation | BSTFA | TMS-Amine | GC Analysis Enhancement libretexts.org |

| Urea Formation | Phenyl Isocyanate | Unsymmetrical Urea | Synthesis of Urea Derivatives nih.gov |

| Fluorescent Labeling | o-Phthalaldehyde (OPA) | Isoindole Derivative | HPLC-Fluorescence Detection libretexts.org |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling, Miyaura Borylation) for Pyridine Ring Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used for the functionalization of heterocyclic rings like pyridine. nih.gov These reactions allow for the introduction of a wide array of substituents onto the pyridine core, which is fundamental in drug discovery and materials science.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. wikipedia.org For pyridine ring functionalization, a halopyridine (e.g., 2-chloro- or 2-bromopyridine derivative) is coupled with a suitable boronic acid. nih.govnih.gov

The reaction generally proceeds through a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the pyridyl halide to form a palladium(II) species.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. wikipedia.org

The efficiency of Suzuki coupling for pyridyl substrates can be challenging due to the electron-deficient nature of the pyridine ring and potential catalyst inhibition by the nitrogen lone pair. nih.gov However, the development of specialized ligands, such as bulky, electron-rich phosphines (e.g., triphenylphosphine, phosphine oxides) and N-heterocyclic carbenes (NHCs), has significantly broadened the scope and utility of this reaction for pyridine functionalization. nih.govacs.org

Interactive Data Table: Example Conditions for Suzuki-Miyaura Coupling of Pyridyl Halides

| Pyridyl Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 4'-Bromoacetophenone | 3-Pyridylboroxin | Pd(PPh₃)₄ | Triphenylphosphine | 2M Na₂CO₃ | Dioxane | 86% acs.org |

| 3,5-(bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ | Phosphite/Phosphine Oxide | KF | Dioxane | 82% nih.gov |

| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ | Phosphite/Phosphine Oxide | KF | Dioxane | 74% nih.gov |

Miyaura Borylation:

The Miyaura borylation reaction is a palladium-catalyzed process used to synthesize boronic esters from halides or triflates. wikipedia.orgalfa-chemistry.com This reaction is particularly useful as it converts readily available pyridyl halides into pyridylboronic esters, which are key intermediates for subsequent Suzuki-Miyaura couplings. wikipedia.orgresearchgate.net The most common boron source is bis(pinacolato)diboron (B₂pin₂).

The catalytic cycle is similar to that of the Suzuki coupling, but instead of an organoborane, the transmetalation step involves the diboron reagent. The choice of catalyst and base is crucial to prevent side reactions, such as a subsequent Suzuki coupling of the product. alfa-chemistry.com This method provides a direct route to pyridylboronic esters under relatively mild conditions, tolerating a wide range of functional groups. alfa-chemistry.com It represents a key step in sequential, one-pot borylation/cross-coupling strategies for synthesizing complex substituted pyridines. acs.org

Inability to Generate Article Due to Lack of Specific Data

Following a comprehensive search for scientific literature and data pertaining to the chemical compound This compound , the specific experimental data required to fulfill the user's request could not be located. The instructions mandate a detailed and scientifically accurate article focusing solely on this compound, structured around a precise outline that includes X-ray crystallographic parameters and advanced Nuclear Magnetic Resonance (NMR) spectroscopic assignments.

The search did not yield any published crystal structures for this compound. Consequently, the essential data for Section 3.1.1. Determination of Molecular Geometry and Bond Parameters , such as specific bond lengths, bond angles, and torsion angles, are unavailable. Without a Crystallographic Information File (CIF) or a publication detailing these parameters, this section cannot be accurately generated.

Similarly, no detailed ¹H or ¹³C NMR spectroscopic data with specific chemical shift and coupling constant assignments for this compound could be found in the public domain. This prevents the creation of the required content and data tables for Section 3.2.1.1. Detailed ¹H NMR Chemical Shift and Coupling Constant Assignments and Section 3.2.1.2. ¹³C NMR Chemical Shift Analysis .

While general principles regarding the conformational preferences of diaryl ureas are known—for instance, a tendency to adopt a planar or near-planar conformation and the potential for intramolecular hydrogen bonding—applying these generalities without specific data for the target molecule would be speculative and would not meet the rigorous, data-driven requirements of the user's outline.

Given the strict instructions to generate "thorough, informative, and scientifically accurate content" and to "not introduce any information, examples, or discussions that fall outside the explicit scope," it is not possible to construct the requested article without the foundational experimental data. Using data from related but distinct compounds would violate these core instructions. Therefore, the article cannot be generated at this time.

Structural Elucidation and Conformational Analysis of 1,3 Bis 2 Methoxypyridin 3 Yl Urea

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application of ¹⁵N NMR Spectroscopy for Nitrogen Environments

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, tool for probing the electronic environment of nitrogen atoms within a molecule. For 1,3-Bis(2-methoxypyridin-3-yl)urea, two distinct nitrogen environments are present: the urea (B33335) nitrogens and the pyridine (B92270) ring nitrogens.

The chemical shifts in ¹⁵N NMR are highly sensitive to factors like hybridization, lone pair availability, and involvement in hydrogen bonding. researchgate.net In substituted ureas, the ¹⁵N chemical shifts of the urea nitrogens are typically observed in a specific range, influenced by the nature of the substituent. Acylation, for instance, tends to shift the ¹⁵N signals downfield compared to unsubstituted urea. researchgate.net

For the pyridine nitrogens, their chemical shifts are indicative of the electronic density at the nitrogen atom. Coordination with a metal ion or protonation significantly alters the chemical shift, providing insights into intermolecular interactions. researchgate.netnih.gov The ¹⁵N NMR spectrum of this compound would be expected to show distinct signals for the urea and pyridine nitrogens, with their precise chemical shifts providing valuable information about the molecule's electronic structure and potential for intermolecular interactions.

| Nitrogen Atom | Expected ¹⁵N Chemical Shift Range (ppm) | Influencing Factors |

| Urea (-NH-CO-NH-) | 70 - 90 | Substituent effects, hydrogen bonding, solvent |

| Pyridine (-N=) | -70 to -100 | Substituent effects, protonation, solvent |

This interactive table provides expected ranges based on typical values for similar structures. Actual values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Elucidation

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for elucidating the complete bonding network and spatial arrangement of the molecule. science.govemerypharma.comnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. emerypharma.com In this compound, COSY would be crucial for identifying the coupling between the protons on the pyridine rings, allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). science.gov This technique is fundamental for assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. science.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, correlations between the urea NH protons and the pyridine ring carbons would confirm the connectivity of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is unique in that it provides information about the spatial proximity of protons, regardless of whether they are directly bonded. science.gov This is critical for determining the three-dimensional structure and preferred conformation of the molecule in solution. For example, NOESY could reveal through-space interactions between the methoxy (B1213986) group protons and protons on the pyridine ring, helping to define their relative orientation.

| 2D NMR Technique | Information Provided | Application to this compound |

| COSY | ¹H-¹H correlations (2-3 bonds) | Assigning pyridine ring protons |

| HSQC | ¹H-¹³C correlations (1 bond) | Assigning protonated carbon signals |

| HMBC | ¹H-¹³C correlations (2-3 bonds) | Assigning quaternary carbons, confirming connectivity |

| NOESY | ¹H-¹H through-space correlations | Determining conformation and stereochemistry |

This interactive table summarizes the primary applications of these 2D NMR techniques for the target molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the determination of a unique molecular formula. researchgate.net For this compound, HRMS would provide a precise mass measurement that corresponds to its calculated exact mass, thereby confirming the molecular formula C₁₃H₁₄N₄O₃. This technique is essential for verifying the identity of the synthesized compound and ruling out other potential structures with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.org The IR spectrum of this compound would exhibit several key absorption bands. researchgate.net

The urea moiety is characterized by a strong C=O (carbonyl) stretching vibration, typically observed in the range of 1630-1680 cm⁻¹. docbrown.inforesearchgate.net Additionally, the N-H stretching vibrations of the urea group would appear as one or more bands in the region of 3200-3400 cm⁻¹. docbrown.info The C-N stretching vibrations of the urea and the pyridine rings would also be present in the fingerprint region of the spectrum. docbrown.info The presence of the methoxy group would be indicated by C-H stretching vibrations around 2850-2960 cm⁻¹ and a C-O stretching band. The aromatic C=C and C=N stretching vibrations of the pyridine rings would also give rise to characteristic absorptions in the 1400-1600 cm⁻¹ region. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Urea N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methoxy C-H | Stretch | 2850 - 2960 |

| Urea C=O | Stretch | 1630 - 1680 |

| Pyridine C=C, C=N | Stretch | 1400 - 1600 |

| C-O | Stretch | 1000 - 1300 |

This interactive table highlights the key expected IR absorption bands for the molecule.

Tautomerism and Intramolecular Hydrogen Bonding in Pyridyl Urea Systems

The conformational behavior of pyridyl urea systems in solution is often governed by a delicate interplay of tautomerism and intramolecular hydrogen bonding. science.gov These non-covalent interactions can significantly influence the molecule's shape, reactivity, and biological activity.

Investigation of Tautomeric Equilibrium Using Variable Temperature NMR

Tautomerism, the migration of a hydrogen atom resulting in two or more interconvertible isomers, is a potential phenomenon in pyridyl urea systems. pw.edu.plscribd.com For this compound, tautomerism could involve the migration of a urea proton to the pyridine nitrogen, leading to a keto-enol-like equilibrium.

Variable Temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes such as tautomeric equilibrium. ox.ac.uknih.govrsc.org By acquiring NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and line shapes of the signals corresponding to the exchanging tautomers. If the rate of exchange is slow on the NMR timescale, separate signals for each tautomer may be observed at low temperatures. As the temperature increases, the rate of exchange increases, leading to coalescence of the signals and eventually a single, time-averaged signal at high temperatures. Analysis of the line shapes at different temperatures can provide quantitative information about the thermodynamics and kinetics of the tautomeric equilibrium.

Role of Intramolecular Hydrogen Bonds in Stabilizing Conformational States

Intramolecular hydrogen bonds play a crucial role in dictating the preferred conformation of flexible molecules like this compound. science.gov In this molecule, several possibilities for intramolecular hydrogen bonding exist. The urea N-H protons can act as hydrogen bond donors, while the methoxy oxygen, the pyridine nitrogen, and the urea carbonyl oxygen can all act as hydrogen bond acceptors.

The formation of an intramolecular hydrogen bond between a urea N-H and the adjacent methoxy oxygen or pyridine nitrogen would lead to a more planar and rigid conformation. acs.org The strength and prevalence of these hydrogen bonds can be investigated using techniques like ¹H NMR, where the chemical shift of the involved N-H proton would be significantly downfield and less dependent on solvent concentration. The presence of such hydrogen bonds can also be inferred from NOESY data, which would show through-space correlations between the protons involved in the hydrogen-bonded ring system. Theoretical calculations can also provide valuable insights into the relative energies of different conformations and the strength of the intramolecular hydrogen bonds.

Computational Chemistry and Theoretical Investigations of 1,3 Bis 2 Methoxypyridin 3 Yl Urea

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 1,3-Bis(2-methoxypyridin-3-yl)urea, DFT calculations would provide significant insights into its molecular geometry, stability, and reactivity.

Geometry Optimization and Electronic Structure Analysis

Analysis of the electronic structure would reveal the distribution of electron density throughout the molecule. The electronegative oxygen and nitrogen atoms of the urea (B33335) and methoxypyridine groups are expected to be regions of higher electron density, while the hydrogen atoms of the N-H groups would be electron-deficient.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters. For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be valuable for its experimental characterization. The chemical shifts of the protons and carbons in the pyridine (B92270) rings would be influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing urea linkage.

The calculation of vibrational frequencies (infrared and Raman spectra) would help in identifying the characteristic vibrational modes of the molecule. Key vibrational modes would include the C=O stretching of the urea group, N-H stretching and bending vibrations, and various stretching and bending modes of the pyridine rings and methoxy groups. A study on 1,3,4-thiadiazole (B1197879) derivatives, for instance, utilized IR spectroscopy to identify characteristic stretches such as N-H, aromatic C-H, and C=O (amide). researchgate.net

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. For this compound, the MEP would likely show negative potential (red and yellow regions) around the carbonyl oxygen and the nitrogen atoms of the pyridine rings, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the N-H protons, highlighting their role as hydrogen bond donors.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity. In this compound, the HOMO is likely to be localized on the electron-rich methoxypyridine rings, while the LUMO may be centered on the urea moiety and the pyridine rings.

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential biological activity.

Ligand-Protein Binding Mode Analysis (e.g., PI3Kα, Cholinesterases, LasR)

While no specific docking studies on this compound have been reported, we can infer potential interactions based on studies of similar compounds.

PI3Kα: The phosphoinositide 3-kinase alpha (PI3Kα) is a key target in cancer therapy. Many inhibitors form hydrogen bonds with key residues in the ATP-binding pocket. For this compound, the urea N-H groups and the carbonyl oxygen could act as hydrogen bond donors and acceptors, respectively, interacting with residues like Val851 and Ser774 in the PI3Kα active site. The methoxypyridine rings could form hydrophobic or pi-stacking interactions with other residues.

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are important targets in the treatment of Alzheimer's disease. Docking studies of various inhibitors reveal key interactions within the enzyme's active site gorge. nih.gov The urea moiety of this compound could form hydrogen bonds with amino acids in the catalytic anionic site (CAS) or the peripheral anionic site (PAS) of cholinesterases. nih.gov For example, studies on other inhibitors have shown hydrogen bonding with residues like Tyr121. researchgate.net

LasR: The LasR protein is a transcriptional regulator involved in quorum sensing in Pseudomonas aeruginosa, making it a target for anti-virulence strategies. Antagonists of LasR often mimic the natural ligand and bind to the ligand-binding domain. nih.gov The methoxypyridine and urea moieties of this compound could potentially fit into the binding pocket of LasR, forming hydrogen bonds and hydrophobic interactions. nih.gov

Elucidation of Energetic Aspects of Ligand-Receptor Interactions

The energetic aspects of ligand-receptor interactions are quantified by the binding affinity or docking score, which is calculated based on the various interactions between the ligand and the protein. These interactions include:

Hydrogen Bonds: These are crucial for the specificity of binding. The N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen and oxygen atoms of the methoxypyridine rings can act as acceptors.

Hydrophobic Interactions: The pyridine rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic pyridine rings can stack with aromatic residues like tryptophan, tyrosine, or phenylalanine in the protein's active site.

A study on 1,3-bis(2-methoxyphenyl)thiourea, a related compound, highlighted the importance of N-H···S hydrogen bonds in forming dimers in the crystal structure, indicating the strong hydrogen bonding potential of the core urea/thiourea (B124793) structure. researchgate.net The binding energy for a ligand like this compound with its target would be a sum of these favorable energetic contributions, offset by any steric clashes or unfavorable interactions.

Exploration of Conformational Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds: the two C(aryl)-N bonds and the C-O bonds of the methoxy groups. The relative orientation of the two 2-methoxypyridin-3-yl rings with respect to the central urea moiety gives rise to a complex potential energy surface with multiple local minima corresponding to different stable conformers.

For N,N'-diaryl ureas, three primary conformations around the urea's C-N bonds are typically considered: trans-trans, trans-cis, and cis-cis. nih.gov In the solid state and in solution, many N,N'-diphenylureas favor a trans-trans conformation. nih.gov This arrangement minimizes steric hindrance between the aryl substituents. However, the presence of substituents on the aryl rings can significantly influence the conformational preference.

In the case of this compound, the 2-methoxy group is of particular importance. Computational studies on 2-methoxypyridine (B126380) have shown a preference for a syn conformation, where the methyl group is oriented towards the ring nitrogen. nih.gov This preference is attributed to repulsive steric interactions between the methyl group and the hydrogen at the 3-position of the pyridine ring in the anti conformation.

A crucial feature in this compound is the potential for intramolecular hydrogen bonding between the N-H of the urea and the oxygen atom of the ortho-methoxy group. This interaction would likely stabilize a conformation where the methoxy group is oriented towards the urea substituent, creating a pseudo-six-membered ring. Such intramolecular hydrogen bonds are known to have a profound effect on molecular conformation and properties.

The rotation of the pyridyl rings relative to the plane of the urea group is another critical factor. A planar arrangement would maximize conjugation between the aromatic rings and the urea moiety. However, steric clashes between the ortho-hydrogens of the pyridine rings and the carbonyl oxygen of the urea can lead to a non-planar, twisted conformation being more stable. For phenylurea, the lowest energy form is a trans isomer with a syn geometry, where the phenyl ring is nearly coplanar with the urea group.

Considering these factors, the conformational landscape of this compound is likely dominated by conformers that balance the preference for a trans-trans urea geometry, the syn orientation of the methoxy groups, and the formation of intramolecular hydrogen bonds. The relative energies of these conformers would be determined by the subtle interplay of steric hindrance, electronic delocalization, and the strength of the hydrogen bonds.

Table 1: Predicted Stable Conformers of this compound

| Conformer | Urea Conformation | Methoxy Group Orientation | Key Stabilizing/Destabilizing Factors |

| A | trans-trans | syn (towards ring N) | Favorable urea conformation, potential for intramolecular N-H···O(methoxy) hydrogen bonding. |

| B | trans-trans | anti (away from ring N) | Favorable urea conformation, but less likely due to steric hindrance and lack of intramolecular H-bonding. |

| C | cis-trans | syn (towards ring N) | Less favorable urea conformation, but may be stabilized by strong intramolecular hydrogen bonding on one side. |

| D | cis-cis | syn (towards ring N) | Generally high in energy due to steric repulsion between the pyridyl rings. |

Determination of Tautomeric Energy Differences and Pathways

Tautomerism in this compound can occur at two main sites: the central urea moiety and the pyridine rings. The urea group can theoretically exist in an imidic acid (enol-like) form, while the pyridine ring can undergo a prototropic shift to form a pyridone-like structure.

The primary tautomeric equilibrium for the urea group is between the diamide (B1670390) (keto) form and the imidic acid (enol) form. For simple ureas, the keto form is overwhelmingly more stable. Computational studies on the tautomerism of 2-aminopyridines, which are analogous to the ureido-pyridine linkage, show that the canonical amino form is significantly more stable than the imino tautomers, with a large energy barrier for proton transfer. nih.gov By analogy, the diamide form of the urea in this compound is expected to be the predominant tautomer.

Tautomerism involving the pyridine ring is also a consideration. The 3-ureido group could potentially tautomerize with the ring nitrogen. However, this would disrupt the aromaticity of the pyridine ring, making such tautomers energetically unfavorable.

A more plausible, though still likely minor, tautomeric equilibrium involves the 2-methoxypyridine system. While the methoxy group itself is not tautomeric, if it were hydrolyzed to a hydroxyl group, a well-studied tautomerism between 2-hydroxypyridine (B17775) and 2-pyridone exists. In the gas phase, the hydroxy form is slightly favored, but in polar solvents, the pyridone form becomes more stable. For the intact 2-methoxy compound, this type of tautomerism is not directly possible.

The most relevant tautomeric considerations for this compound are the various imidic acid forms of the urea moiety. There are several possibilities depending on which nitrogen and oxygen atoms are involved. However, based on extensive studies of related systems, all imidic acid tautomers are expected to be significantly higher in energy than the diamide form. The transition states for these tautomerizations would involve proton transfer, either intramolecularly or mediated by solvent molecules. Intramolecular proton transfer would likely proceed through a high-energy four-membered ring transition state, while solvent-assisted proton transfer would have a lower, but still substantial, energy barrier.

Table 2: Predicted Tautomeric Forms of this compound and Their Relative Stabilities

| Tautomeric Form | Description | Predicted Relative Stability |

| Keto (Diamide) | Standard urea structure. | Most Stable |

| Imidic Acid 1 | Proton transfer from one N to the carbonyl O. | High Energy |

| Imidic Acid 2 | Proton transfer from the other N to the carbonyl O. | High Energy |

| Di-imidic Acid | Proton transfer from both N atoms to the carbonyl O. | Very High Energy |

Supramolecular Chemistry and Non Covalent Interactions of 1,3 Bis 2 Methoxypyridin 3 Yl Urea

Hydrogen Bonding Networks in the Solid State and Solution

The urea (B33335) moiety is a cornerstone functional group in supramolecular chemistry, renowned for its capacity to form strong and directional hydrogen bonds. nih.govmdpi.com In diaryl ureas, this typically leads to the formation of a robust, one-dimensional α-network, or "urea tape," held together by bifurcated N-H···O=C hydrogen bonds. acs.org However, in 1,3-bis(2-methoxypyridin-3-yl)urea, the presence of additional hydrogen bond acceptors on the pyridyl rings fundamentally alters this landscape.

In pyridyl-substituted diaryl ureas, the expected strong N-H···O hydrogen bonds involving the urea carbonyl group are often preempted by weaker, yet structurally significant, intramolecular C-H···O interactions. acs.orgacs.org The hydrogen atom on the pyridine (B92270) ring ortho to the urea linkage (at the C4 position) can form an intramolecular hydrogen bond with the urea's carbonyl oxygen. This interaction helps to enforce a planar conformation of the molecule. acs.orgresearchgate.net

The formation of these C-H···O bonds reduces the electron density and accessibility of the urea oxygen, weakening it as a primary hydrogen bond acceptor. acs.orgresearchgate.net This steric and electronic hindrance of the carbonyl group is a key factor that redirects the primary N-H hydrogen bond donors toward alternative acceptor sites. acs.org The energetic contribution of these C-H···O interactions has been calculated for analogous systems to be approximately 4.6–5.0 kcal/mol. acs.org

| Bond Type | D-H···A Angle (°) | H···A Distance (Å) | D···A Distance (Å) | Reference System |

|---|---|---|---|---|

| N-H···Npyridyl | ~170-175 | ~2.1 | ~3.0 | N,N′-bis(pyridyl)benzene derivatives acs.org |

| C-H···Ourea (intramolecular) | ~100-110 | ~2.3 | ~2.8 | N,N′-bis(3-pyridyl)urea acs.orgresearchgate.net |

| N-H···Ourea (intermolecular) | ~160-170 | ~2.0 | ~2.9 | Diaryl ureas acs.org |

Due to the deactivation of the urea carbonyl oxygen via intramolecular C-H···O interactions, the nitrogen atoms of the pyridyl rings emerge as the strongest and most preferred hydrogen bond acceptors. acs.org The urea N-H groups preferentially form strong, linear N-H···Npyridyl hydrogen bonds with neighboring molecules. acs.orgresearchgate.net This interaction is the dominant supramolecular synthon in the crystal packing of many pyridyl ureas, directing the self-assembly process away from the classic urea tape motif. acs.org

This shift in hydrogen bonding preference from the urea oxygen to the pyridyl nitrogen is a well-documented phenomenon in diaryl ureas that contain electron-withdrawing or heteroaromatic substituents capable of acting as alternative hydrogen bond acceptors. acs.orgnih.gov

The prevalence of the N-H···Npyridyl synthon leads to the formation of discrete dimeric units and more complex, extended supramolecular architectures. acs.org Instead of the infinite one-dimensional chain of the urea tape, molecules of this compound are expected to form centrosymmetric dimers where the N-H of one molecule bonds to the pyridyl nitrogen of a second molecule, and vice versa.

These primary dimeric motifs can then be organized into higher-order structures through other non-covalent forces. In some cases, coordination with metal ions can link the pyridyl urea units into coordination polymers, where the urea N-H groups then form hydrogen bonds to counter-anions or other ligands, creating intricate ribbon-like or layered structures. nih.gov

Analysis of π-π Stacking Interactions

These interactions are typically offset face-to-face or edge-to-face arrangements. acs.orgmdpi.com In analogous thiourea (B124793) structures, the shortest intercentroid distance between two aromatic systems has been measured at 4.0958 Å, a value indicative of significant π-π interactions. researchgate.net These stacking interactions help to organize the primary hydrogen-bonded structures into more complex three-dimensional arrays. acs.org

| Interaction Type | Centroid-to-Centroid Distance (Å) | Slip Angle (°) | Vertical Displacement (Å) |

|---|---|---|---|

| Offset Face-to-Face | 3.8 - 4.1 | 15 - 25 | 3.4 - 3.6 |

| Edge-to-Face (C-H···π) | 4.5 - 5.0 | N/A | N/A |

The Urea Moiety as a Robust Supramolecular Synthon for Host-Guest Chemistry

Beyond self-assembly, the urea functional group is a powerful and widely used motif in host-guest chemistry, particularly for the recognition of anionic species. frontiersin.org The two N-H groups of the urea moiety are polarized, rendering them excellent hydrogen bond donors that can form a geometrically well-defined binding pocket or "cleft" for a guest molecule. nih.gov

The 1,3-diaryl urea structure is pre-organized to act as an effective anion receptor. The two parallel N-H bonds can form a bidentate hydrogen-bonding interaction with anions that have complementary geometries, such as trigonal planar or tetrahedral oxoanions. nih.gov Receptors based on this scaffold show high affinity and selectivity for anions like acetate, dihydrogen phosphate, and hydrogen sulfate. frontiersin.orgnih.govacs.org

The binding event can often be monitored by spectroscopic methods, such as UV-Vis or NMR titrations. frontiersin.orgacs.org The addition of a suitable anion to a solution of the receptor causes shifts in the signals of the N-H protons, allowing for the calculation of association constants (Kₐ). frontiersin.org For bis-urea receptors in polar aprotic solvents like DMSO, these binding constants are typically in the range of 10³ to 10⁴ M⁻¹. nih.govacs.org The introduction of electron-withdrawing groups on the aryl rings, such as the pyridyl nitrogen, can increase the acidity of the N-H protons, further enhancing the binding affinity for anions. nih.gov

| Anion | Anion Geometry | Typical Kₐ (M-1) |

|---|---|---|

| Acetate (CH3COO-) | Trigonal Planar | ~2.8 x 104acs.org |

| Dihydrogen Phosphate (H2PO4-) | Tetrahedral | ~2.5 x 103acs.org |

| Hydrogen Sulfate (HSO4-) | Tetrahedral | ~9.8 x 103nih.gov |

| Chloride (Cl-) | Spherical | ~1.0 x 102 |

| Fluoride (F-) | Spherical | ~3.6 x 103acs.org |

Investigation of Self-Assembly Phenomena and Formation of Ordered Structures

The self-assembly of urea derivatives is a cornerstone of supramolecular chemistry, driven by a network of predictable and reliable non-covalent interactions. In the case of this compound, the molecular structure is primed for the formation of highly ordered, supramolecular architectures. The urea moiety itself is a powerful hydrogen-bonding unit, capable of acting as both a hydrogen bond donor, through its N-H groups, and a hydrogen bond acceptor, via the carbonyl oxygen. This dual nature facilitates the formation of robust one-dimensional hydrogen-bonded chains or tapes, a common motif in the solid-state structures of diaryl ureas.

The dihedral angles between the central thiourea unit and the attached aromatic rings are significant, measuring 59.80(5)° and 73.41(4)°. Furthermore, the two aromatic rings within a single molecule are not coplanar, exhibiting a dihedral angle of 56.83(4)°. This twisted conformation is a common feature in diaryl ureas and their analogues, arising from a balance between steric hindrance and the optimization of intermolecular interactions. The shortest distance between the centroids of two aromatic systems in the crystal lattice is 4.0958(8) Å, indicating the presence of π-π stacking interactions that further stabilize the supramolecular assembly.

Based on these findings for the thiourea analogue, it is highly probable that this compound also engages in extensive hydrogen bonding and π-π stacking to form well-defined, ordered structures in the solid state. The presence of the methoxy (B1213986) and pyridyl functional groups introduces additional possibilities for non-covalent interactions, such as C-H···O and C-H···N contacts, which could lead to even more complex and varied supramolecular architectures.

Biological Activity and Structure Activity Relationship Sar Studies

Enzyme Inhibition Profiles

No published data were found regarding the inhibitory effects of 1,3-Bis(2-methoxypyridin-3-yl)urea on the following enzymes:

Phosphatidylinositol 3-Kinase (PI3K) Inhibition (e.g., PI3Kα)

There is no available information on the inhibitory activity of this compound against PI3Kα or other isoforms of the phosphatidylinositol 3-kinase.

Mammalian Target of Rapamycin (B549165) (mTOR) Inhibition

The inhibitory potential of this compound against the mammalian target of rapamycin (mTOR) has not been reported in the scientific literature.

Cholinesterase (AChE, BChE) Inhibition

There are no studies available that have investigated the ability of this compound to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Urease Enzyme Interaction

Information regarding the interaction of this compound with the urease enzyme is not present in the current body of scientific research.

Antiproliferative Activities against Cancer Cell Lines (in vitro mechanistic studies)

There is a lack of published research on the antiproliferative effects of this compound on any cancer cell lines.

Investigation of Cellular Mechanisms of Action (e.g., Cell Cycle Arrest, Apoptosis Induction)

Due to the absence of studies on its antiproliferative activity, there is no information available concerning the cellular mechanisms of action of this compound, such as its ability to induce cell cycle arrest or apoptosis.

Comparative Activity Across Diverse Human Cancer Cell Lines

No studies detailing the in vitro anticancer activity of this compound against any human cancer cell lines have been found. While other urea (B33335) derivatives have demonstrated anticancer properties, specific data for this compound is not available.

Antimicrobial Activities (in vitro mechanistic studies)

There are no published reports on the evaluation of this compound for its antibacterial or antifungal activity. Therefore, its spectrum of activity against microbial strains is unknown.

No research has been published investigating the effect of this compound on bacterial biofilm formation or its potential to modulate quorum sensing pathways.

The antitubercular potential of this compound has not been assessed in any published studies. While certain adamantyl urea derivatives have shown activity against Mycobacterium tuberculosis, this cannot be extrapolated to the specified pyridine-urea compound.

Assessment of Antioxidant Activity and Underlying Mechanisms

There is no available data from in vitro assays (such as DPPH, ABTS, or FRAP) to characterize the antioxidant potential of this compound. Research into other urea analogs, including some with methoxyphenyl groups, has indicated antioxidant capabilities, but specific findings for this compound are absent.

Comprehensive Structure-Activity Relationship (SAR) Investigations

As there is no biological activity data for this compound, no structure-activity relationship (SAR) studies have been performed. SAR studies require a series of related compounds with corresponding activity data to determine the influence of different chemical moieties on biological effects.

Impact of Substituent Modifications on Biological Efficacy

The biological efficacy of diaryl urea compounds is highly sensitive to modifications of the substituents on the aromatic rings and the urea bridge itself. While specific data for this compound is limited in publicly accessible literature, extensive research on analogous structures provides a clear framework for understanding its structure-activity relationship (SAR).

Alterations to the aryl groups, in this case, the 2-methoxypyridine (B126380) rings, can profoundly affect activity. The nature of substituents—whether they are electron-donating or electron-withdrawing—and their position on the ring are critical factors. For instance, in studies of similar urea-based inhibitors, the introduction of different functional groups onto the aromatic rings has been shown to modulate inhibitory potency against various enzymes. It is established that a terminal diaryl urea moiety with specific halogenation can be optimal for high inhibitory potency against certain kinases. nih.gov Research on other series of urea derivatives has demonstrated that modifications to phenyl ring substituents significantly influence inhibitory activity against targets like protein tyrosine phosphatase 1B (PTP1B). researchgate.net Therefore, modifying the methoxy (B1213986) groups of this compound, for example by changing their position, replacing them with other alkyl or alkoxy groups, or introducing different functional groups like halogens, would be expected to fine-tune the compound's biological profile.

Furthermore, modifications to the urea linker itself, such as N-alkylation, can impact efficacy. nih.gov Such substitutions can alter the molecule's hydrogen bonding capacity, disrupt its planarity, and change its conformational preferences, which in turn affects solubility and how it fits into a target's binding site. nih.gov The replacement of the urea's oxygen atom with sulfur to form a thiourea (B124793) can also lead to significant changes in biological activity. In some cases, a thiourea derivative has shown inhibitory activity where the corresponding urea was inactive, highlighting that even subtle isosteric changes to the linker are a critical aspect of SAR studies. nih.gov

To illustrate these principles, the following table shows SAR data for a series of related 1,3-benzyl urea derivatives as PTP1B inhibitors.

| Compound Analogue | Substituent (R) | PTP1B Inhibition (%) |

|---|---|---|

| Analogue 1 | H | 13.7% |

| Analogue 2 | 3-NO₂ | 79.8% |

| Analogue 3 | 4-NO₂ | 60.9% |

| Analogue 4 | 2-NO₂ | 31.0% |

This table is based on data for 1,3-benzyl urea analogues and is intended to illustrate the principles of substituent modification effects. The data is adapted from studies on PTP1B inhibitors. researchgate.net

Significance of the Urea Linker and Pyridyl Moieties in Target Binding and Selectivity

The urea linker and the flanking pyridyl groups are not merely a scaffold but are active participants in molecular recognition and binding, contributing directly to both potency and selectivity. mdpi.commdpi.com

The central urea moiety is a cornerstone of the molecule's binding capability. It functions as a rigid and potent hydrogen-bonding unit. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. nih.gov This arrangement allows the urea linker to form multiple, stable hydrogen bonds, often acting as a "molecular glue" in the binding pocket of a protein target. nih.govresearchgate.net For example, in many kinase inhibitors, the urea moiety forms crucial hydrogen bonds with conserved residues in the enzyme's hinge region. This ability to engage in specific, directional interactions is a primary determinant of the compound's affinity for its target. researchgate.net

The key binding contributions of the molecular components are summarized below.

| Molecular Component | Potential Role in Target Binding |

|---|---|

| Urea N-H Groups | Hydrogen Bond Donor |

| Urea Carbonyl (C=O) Group | Hydrogen Bond Acceptor |

| Pyridyl Rings | π-Stacking, Hydrophobic Interactions |

| Pyridyl Nitrogen Atom | Hydrogen Bond Acceptor |

| Methoxy (O-CH₃) Groups | Steric and Electronic Influence, Potential H-Bond Acceptor |

Derivatives and Advanced Chemical Modifications of the 1,3 Bis 2 Methoxypyridin 3 Yl Urea Scaffold

Synthesis and Characterization of Analogues with Varied Pyridyl Substituents

A general synthetic route to diaryl urea (B33335) derivatives involves the reaction of an appropriate amine with an isocyanate. For pyridyl-substituted ureas, this can be achieved by reacting an aminopyridine derivative with a corresponding pyridyl isocyanate. Alternatively, methods using phosgene or its safer equivalents, like triphosgene or 1,1'-carbonyldiimidazole (CDI), can be employed to couple two different aminopyridine molecules. For instance, the reaction of 3-aminopyridine with CDI can form an activated intermediate that subsequently reacts with another amine to form an unsymmetrical urea. Symmetrical ureas can also be formed through these methods.

The characterization of these newly synthesized analogues is typically accomplished using a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental in confirming the chemical structure by identifying the specific electronic environments of the hydrogen and carbon atoms. Infrared (IR) spectroscopy is used to verify the presence of key functional groups, particularly the characteristic C=O stretch of the urea moiety. Mass spectrometry (MS) confirms the molecular weight of the synthesized compounds.

Research into related diaryl ureas has shown that substituents on the aromatic rings play a significant role in their biological activity. For example, in a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, the nature and position of substituents on the aryl ring led to significant variations in their antiproliferative effects against various cancer cell lines. Specifically, compound 7u (1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea) demonstrated potent inhibitory activity, comparable to the well-known kinase inhibitor sorafenib nih.govasianpubs.org. This highlights the importance of substituent choice in designing biologically active molecules.

Introduction of Additional Functional Groups for Modulated Biological Activity

To further enhance or modify the biological profile of the 1,3-bis(2-methoxypyridin-3-yl)urea scaffold, researchers have explored the introduction of additional functional groups. These groups can influence properties such as solubility, membrane permeability, and the ability to form hydrogen bonds with biological targets.

The introduction of functional groups can be achieved through various synthetic strategies. For example, starting with a pyridyl amine bearing a reactive handle, such as a hydroxyl or amino group, allows for further chemical elaboration after the urea linkage is formed. The urea functionality itself is a potent hydrogen bond donor and acceptor, which is crucial for its interaction with biological targets like protein kinases.

Studies on other urea-based compounds have demonstrated that the addition of specific functional groups can significantly impact their biological effects. For instance, the incorporation of a 1-methylpiperidin-4-yl group into an N-aryl-N'-arylmethylurea scaffold resulted in compounds with excellent antiproliferative activities against several cancer cell lines mdpi.com. In another study, the introduction of a trifluoromethyl group was found to be beneficial for the anticancer activity of certain diaryl ureas asianpubs.org. These examples underscore the principle that targeted functionalization can lead to compounds with improved biological properties. The strategic placement of electron-donating or electron-withdrawing groups can also modulate the electronic properties of the entire molecule, thereby influencing its binding affinity to target proteins nih.gov.

Comparative Studies with Thiourea (B124793) Analogues

A common strategy in medicinal chemistry to probe structure-activity relationships is the isosteric replacement of the oxygen atom in a urea moiety with a sulfur atom, creating a thiourea analogue. This substitution alters the molecule's electronic and steric properties, as well as its hydrogen bonding capabilities, which can lead to different biological activities.

The synthesis of thioureas typically involves the reaction of an amine with an isothiocyanate. Therefore, the thiourea analogue of this compound would be synthesized from 2-methoxy-3-aminopyridine and a suitable thiocarbonyl transfer reagent or via the corresponding isothiocyanate.

Comparative studies on other diaryl urea and thiourea pairs have revealed significant differences in their biological profiles. For instance, research on urea and thiourea derivatives of phenylalkylamines and pyridylalkylamines showed that the bis-thiourea derivatives exhibited higher inhibitory potency against certain cancer cell lines than their urea counterparts researchgate.net. In a separate study on inhibitors of urea transporters, a variety of thiourea analogues were synthesized and tested, with some showing greater potency and selectivity than the parent urea compounds nih.gov. The crystal structure of a related compound, 1,3-bis(2-methoxyphenyl)thiourea, has been determined, providing insight into the conformational properties of such molecules researchgate.net.

These comparative studies are invaluable for understanding the specific roles of the urea and thiourea functionalities in biological interactions. The choice between a urea and a thiourea core can be a critical design element in the development of new therapeutic agents.

Below is a data table summarizing the cytotoxic activities of selected related pyridyl urea and thiourea derivatives against different cancer cell lines, illustrating the impact of structural modifications.

| Compound | Modification | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 7u | 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 | nih.gov |

| Compound 7u | 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT-116 | 3.90 ± 0.33 | nih.gov |

| Sorafenib (Reference) | - | A549 | 2.12 ± 0.18 | nih.gov |

| Sorafenib (Reference) | - | HCT-116 | 2.25 ± 0.71 | nih.gov |

| Compound 23 | 1,1'-(1,3-phenylenebis(methylene))bis(3-phenylthiourea) | HepG2 | Potent | researchgate.net |

| Compound 24 | 1,1'-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) | MOLT-3 | 1.62 | researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.